molecular formula C6H4ClNO5S B1585211 2-Chloro-5-nitrobenzenesulfonic acid CAS No. 96-73-1

2-Chloro-5-nitrobenzenesulfonic acid

Cat. No. B1585211
M. Wt: 237.62 g/mol
InChI Key: GNTARUIZNIWBCN-UHFFFAOYSA-N
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Patent
US07538105B2

Procedure details

To a solution of thionyl chloride (240 mL) and 2-chloro-5-nitro-benzenesulfonic acid (104 g, 437.6 mmol) was added N,N-dimethylformamide (2 mL) and the reaction mixture was heated up to reflux for 4 hours. The reaction mixture was then carefully quenched into water and the product was isolated by filtration. The sulfonyl chloride 2 was then dissolved in toluene and added to a mixture of NH4OH (520 mL) and tetrahydrofuran (520 mL) at −10° C. After mixing for 1 h, the reaction was quenched by addition of 6 M HCl to a final pH of 4. The layers were separated and the organic layer was concentrated to a slush. Pentane was added and the product was isolated by filtration and dried to give the title compound (82.6 g, 80%).
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
520 mL
Type
reactant
Reaction Step Three
Quantity
520 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([OH:18])(=O)=[O:16].S(Cl)(Cl)(=O)=O.[NH4+:24].[OH-]>C1(C)C=CC=CC=1.O1CCCC1.CN(C)C=O>[Cl:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([NH2:24])(=[O:18])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
240 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
104 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
520 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
520 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then carefully quenched into water
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
ADDITION
Type
ADDITION
Details
After mixing for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 6 M HCl to a final pH of 4
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated to a slush
ADDITION
Type
ADDITION
Details
Pentane was added
CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 82.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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